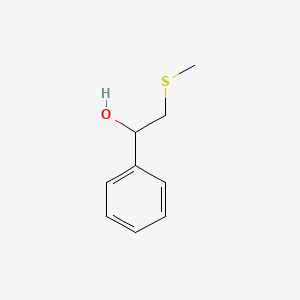

1-Phenyl-2-(methylthio)ethanol

描述

1-Phenyl-2-(methylthio)ethanol is a substituted ethanol derivative featuring a phenyl group at the 1-position and a methylthio (-SCH₃) group at the 2-position.

Structure

3D Structure

属性

CAS 编号 |

7714-93-4 |

|---|---|

分子式 |

C9H12OS |

分子量 |

168.26 g/mol |

IUPAC 名称 |

2-methylsulfanyl-1-phenylethanol |

InChI |

InChI=1S/C9H12OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |

InChI 键 |

IBAHCMMJUMZGSF-UHFFFAOYSA-N |

规范 SMILES |

CSCC(C1=CC=CC=C1)O |

产品来源 |

United States |

准备方法

Example: Conversion of 2-(methylthio)ethanol to 1-chloro-2-(methylthio)ethane

- Starting from 2-(methylthio)ethanol, activation of the hydroxyl group is achieved using reagents such as triphenylphosphine with carbon tetrachloride, or mesyl chloride with collidine and lithium chloride.

- The reaction proceeds under mild conditions to minimize rearrangement.

- The intermediate 1-chloro-2-(methylthio)ethane is formed as a mixture of isotopomers due to internal displacement via a methylthiiranium ion intermediate.

- This intermediate can then be further reacted to introduce the phenyl group or converted into the target alcohol.

This method is valuable for isotopic labeling studies and for preparing derivatives with controlled substitution patterns.

Preparation via Grignard Reagents and Organometallic Addition

A widely used industrially relevant method for related compounds (e.g., 2-methyl-1-phenyl-1-propanol) involves the formation of a Grignard reagent from chlorobenzene and magnesium, followed by reaction with suitable electrophiles.

- Magnesium chips are added to an ether solvent (e.g., tetrahydrofuran) under inert atmosphere.

- Chlorobenzene is slowly added to form phenylmagnesium chloride.

- The Grignard reagent is then reacted with electrophiles such as methylthio-substituted aldehydes or ketones to form the desired alcohol after hydrolysis.

- The reaction mixture is worked up by acid hydrolysis, extraction, and purification by distillation or chromatography.

Although this example is for a related compound (2-methyl-1-phenyl-1-propanol), the methodology is adaptable for synthesizing this compound by choosing appropriate electrophilic partners.

Synthesis via Thiocyanation and Subsequent Transformations

Recent research has demonstrated the synthesis of phenyl-substituted thiol derivatives via thiocyanation of phenyl ketones followed by further functional group transformations.

- Starting from 2-(1,3-dithiolan-2-ylidene)-1-phenylethanone, thiocyanation is performed using ammonium thiocyanate and N-chlorosuccinimide in acetonitrile at room temperature.

- The thiocyanato intermediate is then subjected to nucleophilic substitution or reduction to yield methylthio-substituted phenyl ethanols.

- Purification is achieved by flash chromatography, yielding products in moderate to good yields (e.g., 60-93%).

Biocatalytic and Enzymatic Resolution Methods

For optically active this compound or related amino alcohols, biocatalytic methods have been developed:

- Microorganisms such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria species can selectively act on racemic mixtures to produce optically active forms.

- These methods involve enzymatic resolution or asymmetric synthesis steps, often starting from amino alcohol precursors.

- The processes are useful for producing enantiomerically pure compounds for pharmaceutical applications.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1-Phenyl-2-(methylthio)ethanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides, amines, or thiols in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: 1-Phenyl-2-(methylthio)ethanone

Reduction: 1-Phenyl-2-(methylthio)ethane

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-Phenyl-2-(methylthio)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

作用机制

The mechanism of action of 1-Phenyl-2-(methylthio)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfur-Containing Derivatives

- 1-Phenyl-2-(trifluoromethylthio)ethanol (CAS: [222,23068]) Structure: Similar to the target compound but replaces -SCH₃ with -SCF₃. Applications: Fluorinated analogs are often explored in medicinal chemistry for enhanced bioavailability.

- 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 1443350-85-3) Structure: Methylthio group is attached to the phenyl ring, with an additional pyrrole substituent. Impact: The pyrrole moiety introduces hydrogen-bonding capability, altering solubility and intermolecular interactions. This structural complexity may limit synthetic accessibility compared to simpler derivatives like 1-Phenyl-2-(methylthio)ethanol .

Oxygen-Containing Derivatives

- 2-(4-Methoxyphenyl)-1-phenylethanol (CAS: 20498-67-3) Structure: Replaces -SCH₃ with a methoxy (-OCH₃) group. Impact: Methoxy is electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing -SCH₃, which may affect acidity of the hydroxyl group and stability under acidic conditions . Synthesis: Prepared via Grignard or aldol reactions, similar to routes used for sulfur analogs .

- 1-(2-Fluorophenyl)ethanol (CAS: 445-26-1) Structure: Fluorine substituent at the 2-position of the phenyl ring. Impact: Fluorine’s electronegativity increases polarity and may enhance binding affinity in receptor-targeted applications compared to -SCH₃ .

Functional Group Comparisons

Ethanol vs. Ketone Derivatives

- 1-Phenyl-2-(phenylamino)ethan-1-one Structure: Ketone group replaces the hydroxyl in ethanol derivatives. Impact: The ketone enhances electrophilicity, making it more reactive in nucleophilic additions. This contrasts with the hydroxyl group in this compound, which participates in hydrogen bonding and oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。